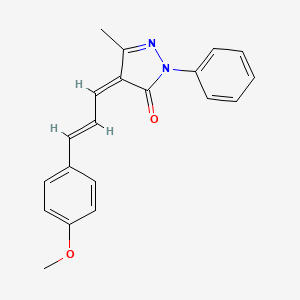

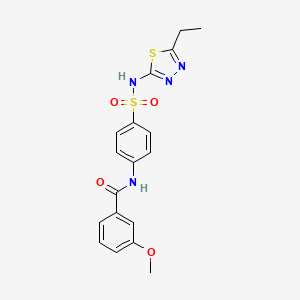

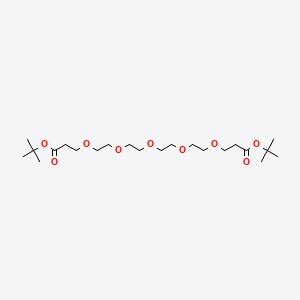

![molecular formula C26H25N7O4 B2500737 N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide CAS No. 1172464-46-8](/img/structure/B2500737.png)

N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide" is a complex molecule that likely exhibits a range of biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various pyrazolo[3,4-d]pyrimidin-4-one derivatives and their synthesis, properties, and potential applications, particularly in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves multiple steps, starting from simpler precursors such as amino-pyrazoles or carboxylic acids. For example, one paper describes the preparation of a pyrazolo[3,4-d][1,3]oxazin-4-one derivative, which is then used to generate various pyrazolo[3,4-d]pyrimidin-4-ones through reactions with different reagents like hydroxylamine hydrochloride, urea, and aromatic amines . Another paper details the synthesis of a pyrazolo[1,5-a]pyrimidine derivative from 2,4-dinitrobenzamide and tosylate precursors, followed by radiolabeling for PET imaging applications .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidin-4-one moiety. The papers provide insights into the conformational flexibility and stability of these molecules through density functional theory (DFT) calculations and potential energy surface analyses . Additionally, the crystal structure of related compounds has been determined, providing information on the molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidin-4-one derivatives can undergo various chemical reactions, including cycloadditions, to form novel isoxazolines and isoxazoles . They can also be functionalized through N-alkylation and coupling with other moieties to generate a diverse array of compounds with potential pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, stability, and reactivity. Spectroscopic methods such as IR, Raman, and NMR are commonly used to characterize these compounds . Theoretical calculations, including DFT and natural bond orbital (NBO) analysis, provide additional insights into their electronic properties, such as the distribution of electron density and the formation of hydrogen bonds .

科学的研究の応用

Synthesis Methodologies

Research has focused on developing efficient synthesis methods for pyrazolo[3,4-d]pyrimidine derivatives, which are related to the compound . Studies have explored microwave-irradiative cyclocondensation techniques for preparing these compounds, highlighting their potential in creating derivatives with insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).

Antimicrobial and Anticancer Properties

Novel pyrazole derivatives, including pyrazolo[3,4-d]pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds have shown higher anticancer activity than doxorubicin, a reference drug, and exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Insecticidal Activity

The synthesis of pyrazolo[3,4-d]pyrimidine analogues has also been linked to potential insecticidal activities, suggesting their utility in agricultural applications. This line of research focuses on creating compounds that could serve as safer, more effective alternatives to traditional pesticides (Deohate & Palaspagar, 2020).

Neuroinflammation Imaging

Pyrazolo[1,5-a]pyrimidines, closely related to the compound , have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO). These compounds, including radiolabeled derivatives, have shown promise in imaging neuroinflammation in vivo, indicating their potential in neurological research and diagnosis (Damont et al., 2015).

作用機序

Mode of Action

Given its structural features, it may interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of pathways, including signal transduction, cell cycle regulation, and apoptosis . The compound’s effects on these pathways could lead to a variety of downstream effects, including changes in cell growth, differentiation, and survival .

Pharmacokinetics

Based on its structure, it is likely that the compound is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties could affect the compound’s bioavailability and therapeutic efficacy .

Result of Action

Compounds with similar structures have been found to have a variety of effects, including inhibition of cell growth, induction of apoptosis, and modulation of signal transduction pathways . These effects could contribute to the compound’s potential therapeutic efficacy .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy

特性

IUPAC Name |

N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N7O4/c1-14-8-6-10-19(16(14)3)32-23-18(13-27-32)25(35)30-26(29-23)33-21(12-15(2)31-33)28-24(34)17-9-7-11-20(36-4)22(17)37-5/h6-13H,1-5H3,(H,28,34)(H,29,30,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWNTPPBVVORGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C(=CC=C5)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

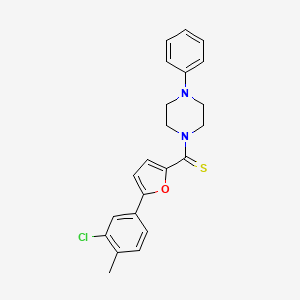

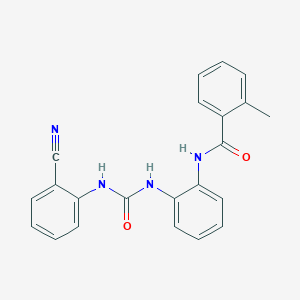

![Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2500656.png)

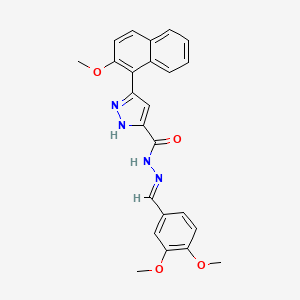

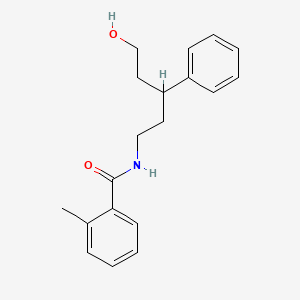

![N-(3-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500661.png)

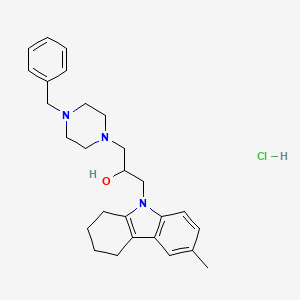

![7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2500663.png)

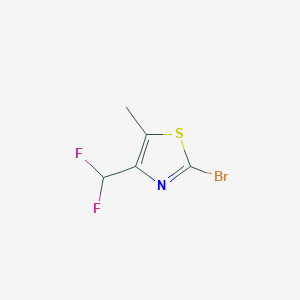

![(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2500667.png)

![1-[(2-amino-2-oxoethyl)thio]-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500673.png)